10-Bromoacetamidomethylcamptothecin
CAS No.: 131206-45-6
Cat. No.: VC1567736
Molecular Formula: C23H20BrN3O5
Molecular Weight: 498.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131206-45-6 |
|---|---|
| Molecular Formula | C23H20BrN3O5 |
| Molecular Weight | 498.3 g/mol |
| IUPAC Name | 2-bromo-N-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C23H20BrN3O5/c1-2-23(31)16-7-18-20-14(10-27(18)21(29)15(16)11-32-22(23)30)6-13-5-12(3-4-17(13)26-20)9-25-19(28)8-24/h3-7,31H,2,8-11H2,1H3,(H,25,28)/t23-/m0/s1 |
| Standard InChI Key | XLVWWPMMOJIPKB-QHCPKHFHSA-N |
| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O |
| SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
10-Bromoacetamidomethylcamptothecin preserves the pentacyclic structure of camptothecin with the critical modification at the 10-position, where a bromoacetamidomethyl group is introduced. This structural modification significantly alters the compound's interaction with its biological target while maintaining the core activity of the parent camptothecin molecule.
The compound can be prepared in both non-labeled and isotopically labeled forms, with tritiated variants being particularly useful for mechanistic studies and binding assays . The tritiated form of the compound has been shown through 3H NMR spectroscopy to contain the isotopic label exclusively at the C-5 position .
Synthetic Pathway
The synthesis of tritiated (S)-10-bromoacetamidomethylcamptothecin begins with (S)-10-hydroxycamptothecin as the starting material. A key step in this synthetic route involves palladium-catalyzed direct tritium exchange on the intermediate (S)-10-aminomethylcamptothecin . This efficient synthetic approach allows for the production of high specific activity tritium-labeled compound, which is essential for sensitive biochemical and pharmacological studies.
The synthetic scheme can be summarized as follows:
-
Starting with (S)-10-hydroxycamptothecin
-
Conversion to (S)-10-aminomethylcamptothecin
-
Palladium-catalyzed direct tritium exchange
-
Formation of the bromoacetamide group to yield the final compound
This synthetic approach represents an advancement over previous methods used to produce labeled camptothecin derivatives, which often resulted in variable isotopic incorporation or required more complex synthetic routes .
Biological Activity and Mechanism of Action
Topoisomerase I Interaction
10-Bromoacetamidomethylcamptothecin shares the primary mechanism of action of camptothecin derivatives by targeting DNA topoisomerase I, but with a crucial distinction. While camptothecin binds reversibly to and stabilizes the cleavable complex formed between DNA and topoisomerase I, 10-Bromoacetamidomethylcamptothecin irreversibly traps this complex .
This irreversible trapping mechanism is time-dependent, suggesting a two-step process: the compound first binds non-covalently to the enzyme-DNA complex, followed by a slower step where it alkylates either the enzyme or DNA, preventing DNA ligation . This feature makes 10-Bromoacetamidomethylcamptothecin a valuable tool for mechanistic studies of topoisomerase I inhibition.
DNA-Enzyme Complex Studies
Studies employing tritiated [³H]BrCPT have demonstrated that the compound specifically labels topoisomerase I within the enzyme-DNA complex. This labeling is significantly enhanced by the presence of DNA, with minimal labeling occurring with isolated topoisomerase I or isolated DNA . This evidence supports the hypothesis that a specific binding site for camptothecin derivatives is created upon formation of the DNA-topoisomerase I binary complex.
Importantly, labeling of topoisomerase I by [³H]BrCPT is inhibited by camptothecin, suggesting that both compounds compete for the same binding site on the DNA-topoisomerase I complex . This observation provides valuable insights into the structural requirements for topoisomerase I inhibition and the specific interactions that occur at the molecular level.
Comparison with Related Compounds
Relationship to 7-Methyl-10-bromoacetamidomethylcamptothecin
The related compound 7-methyl-10-bromoacetamidomethylcamptothecin (BrCPTMe) shares many properties with 10-bromoacetamidomethylcamptothecin but exhibits some distinct characteristics. Both compounds irreversibly trap the DNA-topoisomerase I complex, but their binding affinities and kinetics may differ .
Studies comparing these compounds provide insights into structure-activity relationships among camptothecin derivatives. For instance, the addition of the methyl group at the 7-position in BrCPTMe appears to influence the compound's interaction with the enzyme-DNA complex, potentially affecting its potency and specificity.
Comparison with Other Camptothecin Derivatives
The table below summarizes key features of 10-bromoacetamidomethylcamptothecin compared to other camptothecin derivatives:
| Compound | Binding Mode | Target | Special Features |
|---|---|---|---|
| 10-Bromoacetamidomethylcamptothecin | Irreversible | Topoisomerase I-DNA complex | Labels topoisomerase I within enzyme-DNA complex |
| Camptothecin | Reversible | Topoisomerase I-DNA complex | Natural product, parent compound |
| 9-Nitro-20(S)camptothecin | Reversible | Topoisomerase I-DNA complex | Enhanced antitumor activity |
| 7-Methyl-10-bromoacetamidomethylcamptothecin | Irreversible | Topoisomerase I-DNA complex | Modified binding properties |
This comparison highlights the unique properties of 10-bromoacetamidomethylcamptothecin among the family of camptothecin derivatives and illustrates how structural modifications can significantly alter biological activity and binding characteristics.
Analytical Methods for Studying 10-Bromoacetamidomethylcamptothecin
Tritium NMR Spectroscopy
Tritium NMR spectroscopy has proven to be an invaluable tool for studying tritiated 10-bromoacetamidomethylcamptothecin. This technique allows for precise determination of the position of tritium incorporation within the molecule . Analysis of tritiated (S)-10-bromoacetamidomethylcamptothecin by 3H NMR spectroscopy has confirmed that tritium labeling occurs exclusively at the C-5 position .
Tritium NMR spectroscopy offers several advantages for structural and mechanistic studies, including high sensitivity, minimal background interference, and the ability to provide detailed information about molecular environments . These features make it particularly suitable for investigating labeled compounds like tritiated 10-bromoacetamidomethylcamptothecin.
Other Analytical Techniques
In addition to tritium NMR, various other analytical techniques have been employed to characterize 10-bromoacetamidomethylcamptothecin and study its interactions:
-
High-performance liquid chromatography (HPLC)
-
Mass spectrometry
-
UV-visible spectroscopy
-
DNA cleavage assays for assessing topoisomerase I inhibition
These techniques provide complementary information about the compound's structure, purity, and biological activity, contributing to a comprehensive understanding of its properties and potential applications.
Applications in Research
Mechanistic Studies of Topoisomerase I
10-Bromoacetamidomethylcamptothecin has proven to be an exceptional tool for investigating the mechanism of topoisomerase I inhibition by camptothecin derivatives. The irreversible nature of its interaction with the enzyme-DNA complex allows researchers to "freeze" this complex and examine it in detail, providing insights that would be difficult to obtain with reversible inhibitors .
Studies with tritiated 10-bromoacetamidomethylcamptothecin have revealed that camptothecin derivatives bind to a specific site created upon formation of the DNA-topoisomerase I binary complex, rather than binding to either component individually . This finding has significant implications for understanding the molecular basis of topoisomerase I inhibition and for the design of novel inhibitors.
Structure-Activity Relationship Studies
The synthesis and characterization of 10-bromoacetamidomethylcamptothecin and related compounds have contributed substantially to structure-activity relationship studies of camptothecin derivatives. These studies have elucidated the importance of various structural features for topoisomerase I inhibition and identified positions where modifications can enhance activity or introduce new properties.
For example, comparisons between 10-bromoacetamidomethylcamptothecin and 7-methyl-10-bromoacetamidomethylcamptothecin have provided insights into the role of substituents at positions 7 and 10 of the camptothecin scaffold . These findings guide the rational design of new camptothecin derivatives with improved properties for therapeutic applications.
Future Perspectives
Emerging Research Directions
Several promising research directions involving 10-bromoacetamidomethylcamptothecin and related compounds are emerging:
-
Development of novel affinity labeling agents for topoisomerase I
-
Design of dual-action compounds targeting multiple DNA-processing enzymes
-
Investigation of tissue-specific targeting strategies for camptothecin derivatives
-
Exploration of combination therapies involving topoisomerase I inhibitors and other anticancer agents
These research directions build on the foundation established by studies of 10-bromoacetamidomethylcamptothecin and hold potential for advancing our understanding of cancer biology and developing improved therapeutic strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume